molecular formula C13H20ClN5O4 B14951077 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B14951077
M. Wt: 345.78 g/mol
InChI Key: QZNUECZIZNBPFR-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, and an acetamide moiety linked to a morpholine ring via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The chloro, methyl, and nitro groups are introduced through electrophilic substitution reactions using reagents such as chlorinating agents, methylating agents, and nitrating agents.

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride.

    Morpholine Attachment: The final step involves the reaction of the acetamide derivative with 3-(morpholin-4-yl)propylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring structure with different substituents.

    Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole ring with a different acetamide moiety.

Uniqueness

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20ClN5O4

Molecular Weight

345.78 g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C13H20ClN5O4/c1-10-12(14)13(19(21)22)16-18(10)9-11(20)15-3-2-4-17-5-7-23-8-6-17/h2-9H2,1H3,(H,15,20)

InChI Key

QZNUECZIZNBPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCCN2CCOCC2)[N+](=O)[O-])Cl

solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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